N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H20F2N4O3S and its molecular weight is 482.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are noted for their diverse biological activities, including potential therapeutic applications in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Characteristics
The molecular formula of this compound is C22H18F2N4O3S2 with a molecular weight of 488.5 g/mol. The compound features multiple functional groups and heterocycles that contribute to its biological activity.
Structural Representation
The compound can be represented structurally as follows:
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 488.5 g/mol |
Molecular Formula | C22H18F2N4O3S2 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease pathways. Pyrazolo[3,4-b]pyridines have been shown to inhibit certain kinases or modulate neurotransmitter systems, which can lead to therapeutic effects in conditions like cancer and neurodegenerative disorders.
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study evaluated the efficacy of similar compounds against various cancer cell lines, demonstrating that modifications in the structure can enhance potency. The presence of fluorine atoms in this compound suggests improved metabolic stability and bioactivity compared to non-fluorinated analogs.
Case Study: In Vitro Anticancer Screening
In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives:
Compound | EC50 (µM) | Cancer Cell Line |
---|---|---|
N-(3,4-difluorophenyl) derivative | 0.073 | MCF-7 (Breast Cancer) |
Urea analogue | 1.97 | MCF-7 (Breast Cancer) |
The results highlighted that the difluorophenyl derivative exhibited significantly lower EC50 values, indicating higher potency against the MCF-7 cell line compared to the urea analogue .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Pyrazolo[3,4-b]pyridines have been associated with modulation of G protein-gated inwardly rectifying potassium channels (GIRK), which play critical roles in neuronal excitability and neuroprotection.
Research Findings on GIRK Activation
A novel series of pyrazolo compounds were tested for their ability to activate GIRK channels:
Compound | GIRK Activation Potency (nM) |
---|---|
Pyrazolo derivative | 10 |
Control (non-fluorinated) | >100 |
These findings suggest that structural modifications can enhance the compound's ability to activate GIRK channels, potentially leading to neuroprotective outcomes .
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)27-16-7-8-19(25)20(26)11-16)12-21(15-5-3-2-4-6-15)28-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSTJHBEQWLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.